molecular formula C14H21N B106336 4-(3-Phenylpropyl)piperidine CAS No. 18495-82-4

4-(3-Phenylpropyl)piperidine

Cat. No. B106336
CAS RN: 18495-82-4
M. Wt: 203.32 g/mol
InChI Key: HASRFXGIJALRRB-UHFFFAOYSA-N
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Description

The compound 4-(3-Phenylpropyl)piperidine is a piperidine derivative, which is a class of organic compounds containing a six-membered ring with five methylene groups and one amine nitrogen. Piperidine derivatives are known for their presence in various pharmacologically active molecules and are often explored for their potential therapeutic effects, including analgesic and antileukemic activities .

Synthesis Analysis

The synthesis of piperidine derivatives can be complex, involving multiple steps and the use of various reagents and catalysts. For instance, the synthesis of related compounds such as 1,3,3-trimethyl-4-phenyl-4-(propionyloxy)piperidine and 4-(4-(piperidin-1-yl)phenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-chromeno[4,3-d]pyrimidin-5-one involves multi-step reactions with specific reagents like p-toluenesulfonic acid as a catalyst . The preparation of these compounds is often followed by purification and characterization using techniques such as NMR, IR, and mass spectrometry to confirm their chemical structures .

Molecular Structure Analysis

The molecular structure of piperidine derivatives is often elucidated using X-ray crystallography, which provides detailed information about the arrangement of atoms within the molecule. For example, the crystal structure of 3-chloro-3-methyl-r(2),c(6)-bis(p-methoxyphenyl)piperidin-4-one reveals a slightly distorted chair conformation of the piperidine ring with substituents in equatorial and axial orientations . Similarly, the crystal structures of other piperidine derivatives have been determined to understand their conformation and interactions within the crystal lattice .

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, including cyclization, protonation, and condensation. The cyclization of amino acid derivatives to form piperidines is one example, where the product distribution and diastereoselectivity depend on the Lewis acid and nitrogen-protecting group used . Protonation of piperidine rings can occur at different sites depending on the pH, as seen in the synthesis of 4-(piperidyl-1)-2-phenylpyrido[2,3-a]anthraquinone-7,12 mono- and dibromohydrates . Condensation reactions are also common, as demonstrated by the synthesis of N-substituted-4-(cyanophenylmethylene)piperidines10.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. The conformation of the piperidine ring, the nature of the substituents, and the presence of functional groups all play a role in determining properties such as solubility, melting point, and reactivity. For instance, the presence of a carboxyl group in 4-piperidinecarboxylic acid hydrochloride affects its hydrogen bonding potential and solubility in water . The electronic transitions and molecular orbital diagrams obtained from DFT calculations can also provide insights into the electronic properties of these compounds .

Scientific Research Applications

Alzheimer's Disease Research

4-(3-Phenylpropyl)piperidine derivatives have been investigated for their potential in Alzheimer's disease treatment. A study demonstrated that specific derivatives, including those with phenylpropyl substituents, showed promising cholinesterase inhibitory activities, along with antioxidant capacities. These properties suggest potential as multifunctional agents to combat Alzheimer's disease (Parlar et al., 2022).

Dopamine Transporter Research

Research on the dopamine transporter (DAT) identified that 4-(3-Phenylpropyl)piperidine analogues have potent and selective binding activities. Certain modifications in these compounds led to enhanced potency and selectivity for DAT over the serotonin transporter, indicating potential applications in neurological and psychiatric disorders (Dutta, Coffey, & Reith, 1998).

Anti-Tumor Research

Compounds containing the 4-(3-Phenylpropyl)piperidine structure have been synthesized and evaluated for their tumor-inhibiting activities, particularly in the context of breast cancer. Studies on these compounds have shown strong inhibition of estrogen biosynthesis, suggesting potential use in hormone-dependent cancers (Hartmann & Batzl, 1986).

Antimicrobial Research

In antimicrobial research, specific derivatives of 4-(3-Phenylpropyl)piperidine exhibited promising in vitro and in vivo activity against Mycobacterium tuberculosis. This highlights their potential as antimycobacterial agents (Kumar et al., 2008).

Antileukemic Activity

The anticancer effects of 4-(3-Phenylpropyl)piperidine derivatives were explored in the context of leukemia. Certain derivatives showed significant antiproliferative activity against human leukemia cells, indicating their potential as therapeutic agents for leukemia treatment (Vinaya et al., 2011).

Antibacterial Study

A study on N-substituted derivatives of a compound containing a 4-(3-Phenylpropyl)piperidine structure revealed moderate to significant antibacterial activity. This indicates potential applications in combating bacterial infections (Khalid et al., 2016).

Safety And Hazards

When handling 4-(3-Phenylpropyl)piperidine, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

4-(3-phenylpropyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N/c1-2-5-13(6-3-1)7-4-8-14-9-11-15-12-10-14/h1-3,5-6,14-15H,4,7-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HASRFXGIJALRRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60171684
Record name 4-(3-Phenylpropyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60171684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Phenylpropyl)piperidine

CAS RN

18495-82-4
Record name 4-(3-Phenylpropyl)piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18495-82-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3-Phenylpropyl)piperidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018495824
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(3-Phenylpropyl)piperidine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(3-phenylpropyl)piperidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
AK Dutta, C Xu, MEA Reith - Journal of medicinal chemistry, 1996 - ACS Publications
Several analogs of the potent dopamine (DA) transporter ligand 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine, 1b, were made and biologically evaluated for their …
Number of citations: 79 pubs.acs.org
M Shu, JL Loebach, KA Parker, SG Mills… - Bioorganic & medicinal …, 2004 - Elsevier
Extensive SAR studies in our benzylpyrazole series of CCR5 antagonists have shown that both lipophilic and hydrophilic substituents on the phenyl of the benzyl group increase …
Number of citations: 53 www.sciencedirect.com
BK Madras, MEA Reith, PC Meltzer, AK Dutta - European Journal of …, 1994 - Elsevier
4-Disubstituted piperazines such as GBR 12909 (1-[2-[bis(4-fluorophenyl)methoxyl]ethyl]-4-(3-phenylpropyl)piperazine)and GBR 12935 (1-[2-[bis(phenyl)methoxy]ethyl]-4-(3-…
Number of citations: 23 www.sciencedirect.com
B Biswas, M Golder, HS Devnath, K Mazumder… - Heliyon, 2023 - cell.com
Ceriops decandra (Griff.) (CD) and Ceriops tagal (Perr.) (CT) are two mangrove plants of the Sundarbans distributed along the coastal areas of South Asia and South Pacific Africa. …
Number of citations: 2 www.cell.com
I Favier, P Lavedan, S Massou, E Teuma, K Philippot… - Topics in …, 2013 - Springer
The reactivity of ruthenium nanoparticles stabilized by 4-(3-phenylpropyl)pyridine in hydrogen transfer and hydrogenation processes was monitored by NMR spectroscopy. Unsaturated …
Number of citations: 28 link.springer.com
RS Varma, WL Nobles - Journal of Pharmaceutical Sciences, 1968 - Elsevier
Synthesis and Antibacterial Activity of Certain β-Aminoketones Page 1 Synthesis and Antibacterial Activity of Certain p-Aminoketones By RAJENDRA S. VARMA and W. LEWIS …
Number of citations: 3 www.sciencedirect.com
CA Willoughby, SC Berk, KG Rosauer… - Bioorganic & medicinal …, 2001 - Elsevier
Herein we report the preparation of a combinatorial library of compounds with potent CCR5 binding affinity. The library design was aided by SAR generated in a traditional medicinal …
Number of citations: 62 www.sciencedirect.com
RG Mathews, RD Schwartz, JE Stouffer… - Journal of …, 1970 - academic.oup.com
Several special polyamide-type polymers were prepared and evaluated as liquid phases for GC. These polymers, which differ from commercially available materials, have desirable …
Number of citations: 6 academic.oup.com
PE Finke, B Oates, SG Mills, M MacCoss… - Bioorganic & medicinal …, 2001 - Elsevier
(2S)-2-(3-Chlorophenyl)-1-[N-(methyl)-N-(phenylsulfonyl)amino]-4-[spiro(2,3-dihydrobenzthiophene-3,4′-piperidin-1′-yl)]butane S-oxide (1b) has been identified as a potent CCR5 …
Number of citations: 133 www.sciencedirect.com
DM Shen, M Shu, CA Willoughby, S Shah… - Bioorganic & medicinal …, 2004 - Elsevier
Modifications of the alkyl acetic acid portion and the phenyl on pyrrolidine in our lead pyrazole compound 1 afforded the isopropyl compound 9. This compound is a potent CCR5 …
Number of citations: 54 www.sciencedirect.com

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